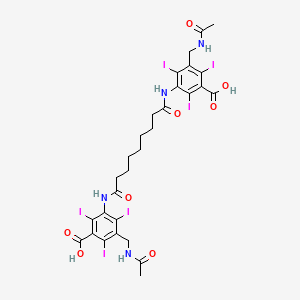
C.I. Basic Red 29
Vue d'ensemble
Description
C.I. Basic Red 29 is a type of azo dye commonly used in various applications, including the textile industry. Its chemical and physical properties have been the subject of various scientific studies.
Synthesis Analysis
Electrochemical Oxidation : A study by Koparal et al. (2007) detailed the electrochemical oxidation of Basic Red 29 using diamond anode in a bipolar trickle tower reactor. The study highlighted the complete removal of BR29 and the reduction of toxicity.
Photocatalytic Degradation : Gözmen et al. (2009) investigated the photocatalytic degradation of Basic Red 29 using a UV/TiO2/periodate system, demonstrating significant mineralization and degradation rates.
Molecular Structure Analysis
The molecular structure of Basic Red 29 is characterized by its azo group, which contributes to its vivid color. However, specific studies focusing solely on the molecular structure of Basic Red 29 were not found in the current literature.
Chemical Reactions and Properties
Degradation in Aqueous Media : Boutamine et al. (2017) studied the sonochemical degradation of Basic Red 29 in aqueous media, highlighting the impact of operational conditions like pH and ultrasonic power on the degradation process.
Combined Ultrasound and Co2+–H2O2 System : The study by Yavuz et al. (2009) explored the degradation of Basic Red 29 using a combination of ultrasound and Co2+–H2O2, showing enhanced degradation rates.
Physical Properties Analysis
The physical properties of Basic Red 29, including its solubility and stability in various media, were not directly addressed in the available papers. However, these properties can be inferred from its use in textile applications and degradation studies.
Chemical Properties Analysis
Toxicity Reduction : As mentioned in Koparal et al. (2007), the electrochemical treatment of Basic Red 29 not only degrades the dye but also significantly reduces its toxicity.
Interaction with Various Chemicals : Studies like Boutamine et al. (2017) and Yavuz et al. (2009) demonstrate the interaction of Basic Red 29 with various chemical agents, indicating its reactivity and the factors influencing its chemical stability.
Applications De Recherche Scientifique
Photocatalytic Degradation
One significant application of Basic Red 29 is in the study of its photocatalytic degradation. Research indicates that Basic Red 29, alongside other dyes, can be effectively degraded in aqueous solutions through photocatalytic processes. For instance, the UV/TiO2/periodate system has been shown to facilitate the degradation and mineralization of Basic Red 29 in both single and binary mixtures, demonstrating substantial reductions in dye concentration under varying conditions such as periodate ion concentration, pH, and irradiation time (Gözmen, Turabik, & Hesenov, 2009).
Electrochemical Oxidation
Electrochemical oxidation presents another area where Basic Red 29 has been actively researched. Studies utilizing diamond anode technology have shown high efficiency in the electrochemical degradation of Basic Red 29 solutions, achieving over 99% removal under optimized conditions. This method also extends to textile wastewater treatment, indicating a promising avenue for industrial wastewater management while significantly reducing toxicity (Koparal, Yavuz, Gürel, & Oğütveren, 2007).
Adsorption Studies
The adsorption behavior of Basic Red 29 on various substrates has been explored to understand its interaction with natural and engineered materials. Studies assessing the adsorption efficiency of activated carbon and conducting polymer composites for Basic Red 29 removal from aqueous solutions highlight the potential for using these materials in dye removal processes. This research suggests that certain composites can offer effective solutions for treating water contaminated with Basic Red 29, underlining the importance of material science in environmental remediation efforts (Geetha & Palanisamy, 2016).
Safety and Hazards
Orientations Futures
A study has investigated the use of natural red clay for the removal of “C.I. Basic Red 29” dye from aqueous solutions . The study found that red clay demonstrated superior adsorption capacity for “this compound” dye removal compared with other adsorbents reported in the literature . This suggests that red clay could be a promising material for dye removal in the future .
Mécanisme D'action
Action Environment
The action of Basic Red 29, like many dyes, can be influenced by various environmental factors. These may include the pH of the solution, the presence of other chemicals, and the temperature. For instance, a study on the treatment of Basic Red 29 dye solution found that factors such as current density, initial pH, supporting electrolyte, and initial dye concentration can influence the dye removal efficiency .
Propriétés
IUPAC Name |
(1-methyl-2-phenylindol-3-yl)-(3-methyl-1,3-thiazol-3-ium-2-yl)diazene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N4S.ClH/c1-22-12-13-24-19(22)21-20-17-15-10-6-7-11-16(15)23(2)18(17)14-8-4-3-5-9-14;/h3-13H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAVHUWINYPPKT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)N=NC4=[N+](C=CS4)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030900 | |
| Record name | C.I. Basic Red 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42373-04-6, 98822-85-6 | |
| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42373-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basic Red 29 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042373046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolium, 3-methyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)diazenyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Basic Red 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2-[(1-methyl-2-phenyl-1H-indol-3-yl)azo]thiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BASIC RED 29 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FTJ572L493 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)












